molecular formula C12H13N3 B1601951 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 783300-26-5

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B1601951
CAS No.: 783300-26-5
M. Wt: 199.25 g/mol
InChI Key: QTCSWUNYWAOZHC-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB , a protein complex that controls the transcription of DNA .

Biochemical Pathways

The activation of NF-kappaB initiates a cascade of biochemical reactions that influence many cellular pathways necessary for the proper functioning of cells . These pathways include those involved in immune response, inflammation, and cell survival .

Pharmacokinetics

It is predicted to have a boiling point of 3816±320 °C and a density of 1186±006 g/cm3 . These properties may impact the compound’s bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of NF-kappaB by this compound can lead to various molecular and cellular effects. For instance, it can influence the expression of genes involved in immune response, inflammation, and cell survival . This can potentially alter the behavior of cells and contribute to various physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of histamine with formaldehyde under reflux conditions. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then isolated by evaporation and drying under vacuum .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-C]pyridine
  • 2-Phenyl-4,5,6,7-tetrahydro-1H-indole

Comparison: 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSWUNYWAOZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476311
Record name 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783300-26-5
Record name 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 3
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 4
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 5
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Reactant of Route 6
2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

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